3-nitro-1H-indole-5-carbohydrazide
Description
Properties
Molecular Formula |
C9H8N4O3 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
3-nitro-1H-indole-5-carbohydrazide |
InChI |
InChI=1S/C9H8N4O3/c10-12-9(14)5-1-2-7-6(3-5)8(4-11-7)13(15)16/h1-4,11H,10H2,(H,12,14) |
InChI Key |
GKRSPVVPGYYSNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NN)C(=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Indole-Based Carbohydrazides
Substituent Position and Functional Group Effects
Key Compounds :
- Carboxylic acid derivatives at position 5 (e.g., carbohydrazide) improve solubility in polar solvents relative to non-polar substituents like phenyl groups .
Functional Group Impact :
- Sulfonamide-containing analogs (e.g., compound 4 in ) exhibit enhanced antimicrobial activity due to the sulfonamide moiety’s ability to disrupt bacterial folate synthesis.
- Aldehyde-functionalized indoles (e.g., 5-nitro-1H-indole-3-carbaldehyde ) serve as intermediates for hydrazone formation but lack direct bioactivity without further derivatization.
Pharmacological Profiles
- The nitro group in this compound may enhance cytotoxicity via nitroreductase activation, a mechanism observed in nitroaromatic prodrugs .
Antimicrobial Activity :
Structural and Thermal Stability
- Melting Points :
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 3-nitro-1H-indole-5-carbohydrazide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nitration of indole derivatives followed by hydrazide formation. For example, hydrazine hydrate is commonly used to convert ester precursors to carbohydrazides under reflux conditions in ethanol or glacial acetic acid. Optimization requires controlling temperature (60–80°C), stoichiometric excess of hydrazine hydrate, and monitoring via TLC/HPLC to minimize side products like acylhydrazines .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Use a combination of:
- FT-IR : Confirm the presence of nitro (1520–1350 cm⁻¹) and hydrazide (N–H stretch ~3200 cm⁻¹, C=O ~1650 cm⁻¹) groups.
- NMR : H NMR for indole protons (δ 7.0–8.5 ppm) and hydrazide NH (δ 9–10 ppm, broad); C NMR for carbonyl (C=O, ~160 ppm) and nitro-substituted carbons.
- Mass Spectrometry : ESI-MS to verify molecular ion peaks and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to potential irritancy and instability of nitro groups:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid contact with strong oxidizing/reducing agents.
- Store in airtight containers at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How can SHELX and ORTEP be applied to resolve conformational ambiguities in the crystal structure of this compound?
- Methodological Answer :
- SHELXL : Refine anisotropic displacement parameters and hydrogen bonding using restraints for thermal motion. Validate with R-factor convergence (<5%) and check for residual electron density peaks .
- ORTEP-3 : Visualize anisotropic ellipsoids to assess torsional angles of the nitro and hydrazide groups. Compare with calculated geometries (e.g., DFT) to identify deviations caused by packing effects .
Q. How can contradictions between computational (DFT) and experimental (XRD/NMR) data for this compound be systematically addressed?
- Methodological Answer :
- Principal Contradiction Analysis : Identify if discrepancies arise from solvation (computational models often use gas phase), crystal packing forces, or dynamic effects (e.g., tautomerism).
- Iterative Validation : Compare DFT-optimized geometries with XRD torsional angles. Adjust solvent models (e.g., PCM for NMR) and re-evaluate NMR chemical shifts using GIAO methods .
Q. What strategies can resolve conflicting results in the biological activity of derivatives of this compound across assays?
- Methodological Answer :
- Dose-Response Curves : Ensure consistent molar concentrations and solvent controls (e.g., DMSO <1%).
- Mechanistic Profiling : Use orthogonal assays (e.g., enzymatic vs. cell-based) to distinguish direct target engagement from off-target effects.
- Structural-Activity Analysis : Correlate substituent effects (e.g., nitro position) with activity trends using multivariate regression .
Q. How does the puckering of the indole ring influence the electronic properties of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
